molecular formula C9H4F6N2O B1380248 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1499589-54-6

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B1380248
M. Wt: 270.13 g/mol
InChI Key: VEBYICSAJLFNRI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile (TFP-CN) is an organofluorine compound that has gained attention in recent years for its potential applications in various scientific fields. TFP-CN is a fluorinated heterocycle which has a unique combination of properties, such as a low solubility in water and a high stability to hydrolysis. It has been studied for its use in the synthesis of various compounds, as well as its potential biomedical applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Versatile Intermediate for Synthesis : This compound serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. Researchers have developed methods for synthesizing derivatives that have implications for further chemical transformations, showcasing its utility in creating complex molecules (Channapur et al., 2019).
  • Crystal Structure Determination : The crystal structures of related pyridine derivatives have been determined, providing insight into their molecular configurations and the effects of trifluoromethyl groups on their structural properties. Such studies are fundamental in understanding the reactivity and potential applications of these compounds (Liu et al., 2013).

Applications in Material Science

  • Optical and Semiconductor Properties : Pyridine derivatives, including those related to 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile, have been studied for their optical and semiconducting properties. Such compounds exhibit unique electronic characteristics that could be harnessed in the development of optoelectronic devices and sensors (Zedan et al., 2020).

Chemical Reactivity and Mechanistic Insights

  • Mechanistic Investigations : Understanding the reaction mechanisms of pyridine derivatives enables chemists to predict and control the outcomes of synthetic processes. Studies have provided mechanistic insights into reactions involving unsaturated carbonyl compounds, which are crucial for designing efficient synthetic routes (Liu et al., 2013).

Pharmaceutical Applications

  • Potential Antimicrobial and Anticancer Activities : While the direct applications of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile in pharmaceuticals were not found in the provided literature, closely related pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the potential of trifluoromethylated pyridines in drug development (Elewa et al., 2021).

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)4-18-7-5(3-16)1-2-6(17-7)9(13,14)15/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBYICSAJLFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)OCC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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